molecular formula C19H19ClN2O3 B2397754 2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 921998-37-0

2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2397754
CAS No.: 921998-37-0
M. Wt: 358.82
InChI Key: UXFBRZZGMATVPR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research due to its incorporation of both a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold and a chlorophenoxyacetamide moiety. The tetrahydroquinoline core is a privileged structure in drug discovery, known to be widespread in a variety of pharmacologically active compounds . This specific molecular architecture makes it a valuable intermediate for the construction of more complex heterocyclic systems and for probing biological mechanisms. Researchers utilize this compound primarily as a key precursor in the synthesis of novel chemical entities, particularly for generating libraries of linear and fused heterocyclic systems containing the hydroquinoline fragment, which are then screened for a range of biological activities . Its potential research applications are rooted in the observed activities of analogous compounds; tetrahydroquinoline derivatives have demonstrated a broad spectrum of predicted pharmacological effects, including antiallergic, antiasthmatic, and antiarthritic properties, as well as potential as progesterone antagonists and enzyme inhibitors such as gluconate 2-dehydrogenase, based on in silico PASS-assisted evaluations . Furthermore, structurally related acetamide derivatives incorporating chlorophenoxy groups are investigated in agrochemical research for their potential fungicidal properties and as metalloenzyme inhibitors . The compound serves as a critical tool for researchers exploring structure-activity relationships (SAR) and optimizing lead compounds in therapeutic development programs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-2-22-17-9-6-15(11-13(17)3-10-19(22)24)21-18(23)12-25-16-7-4-14(20)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFBRZZGMATVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative belonging to the class of tetrahydroquinolines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure

The structural formula of this compound can be represented as follows:

C18H20ClNO3\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}\text{O}_3

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound might exhibit activity as a modulator of specific receptors, potentially influencing signaling pathways related to inflammation and pain.

Anticancer Activity

Several studies have explored the anticancer properties of tetrahydroquinoline derivatives. For instance:

  • Case Study 1 : A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. Results indicated that compounds with similar structures exhibited significant inhibition of cell proliferation in breast and lung cancer cells.

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented:

  • Case Study 2 : Research demonstrated that certain tetrahydroquinoline derivatives possess antibacterial properties against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

Data Summary

Activity Type Effect Reference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Preliminary data suggest favorable absorption characteristics.
  • Metabolism : The compound may undergo hepatic metabolism, which could influence its efficacy and safety profile.

Toxicological Profile

The safety profile is an essential aspect of any therapeutic agent:

  • Toxicity Studies : Initial studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 to 256 µg/mL .

Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines:

  • In a study involving human cancer cell lines, it was found to induce apoptosis selectively in malignant cells while sparing normal cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in disease processes:

  • Research indicates that it may inhibit acetylcholinesterase activity, relevant in neurodegenerative diseases such as Alzheimer's . This suggests potential therapeutic applications in treating cognitive disorders.

Synthesis Methodologies

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Chloro-substituted Phenoxy Group : This step often utilizes electrophilic aromatic substitution techniques.
  • Acetamide Formation : The final step involves acylation reactions to introduce the acetamide functional group.

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

Case Study 1: Antimicrobial Efficacy

In a comparative study published in RSC Advances, derivatives similar to this compound were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited MIC values as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .

Case Study 2: Cancer Cell Line Studies

A recent publication detailed experiments where this compound was tested against various cancer cell lines (e.g., HeLa and MCF7). The findings revealed that it significantly inhibited cell growth at concentrations above 10 µM, demonstrating its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

  • Chlorophenoxy vs. Fluorophenylthioacetamide: The compound in , N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d), replaces the 4-chlorophenoxy group with a 4-fluorophenylthioether and introduces a thiazolidinone ring. The sulfur linkage and fluorine substituent may enhance metabolic stability compared to the oxygen ether in the target compound .
  • Tetrahydroquinoline vs. Pyridine/Indole Derivatives: highlights 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) and 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 533), which substitute the tetrahydroquinoline group with triazole or pyridine rings. These changes reduce steric bulk but may compromise binding affinity to hydrophobic targets .
  • Ethyl vs. Thiophene Carbonyl Substituents: describes 2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, replacing the ethyl group with a thiophene carbonyl moiety.

Core Scaffold Modifications

  • Tetrahydroquinolinone vs. Pyrazolopyrimidine: ’s 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide employs a pyrazolopyrimidine core instead of tetrahydroquinolinone, reducing conformational flexibility but enhancing hydrogen-bonding capacity via the pyrazole nitrogen .

ATF4 Inhibition (vs. ):

The patent in discloses 2-(4-chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide derivatives as ATF4 inhibitors for cancer therapy. The azetidine ring in these analogs may improve membrane permeability compared to the tetrahydroquinoline scaffold in the target compound .

Auxin-like Activity (vs. ):

Compound 533 () acts as a synthetic auxin agonist, mimicking 2,4-D. The tetrahydroquinoline group in the target compound likely disrupts auxin receptor binding due to steric hindrance, redirecting its bioactivity toward non-plant targets (e.g., mammalian enzymes) .

Physicochemical Properties

Melting Points and Solubility:

  • ’s 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (m.p. unspecified) lacks the phenoxy group, likely reducing hydrophobicity and melting point compared to the target compound .
  • ’s dichlorophenyl analog melts at 473–475 K, suggesting higher thermal stability due to stronger intermolecular forces (e.g., N–H⋯O hydrogen bonds) .

Crystallographic Behavior:

highlights conformational flexibility in acetamide derivatives, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. The ethyl group in the target compound may restrict rotation, favoring a specific bioactive conformation .

Data Table: Key Comparative Features

Compound Name Key Substituents Biological Target Yield (%) Melting Point (°C) Reference
2-(4-Chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 4-Cl-phenoxy, 1-ethyl-tetrahydroquinolin Undisclosed N/A N/A N/A
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d) 4-F-phenylthio, thiazolidinone Undisclosed 61 N/A
2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) 4-Cl-2-Me-phenoxy, triazole Auxin receptor N/A N/A
2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide Thiophene carbonyl Undisclosed N/A N/A
2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-diCl-phenyl, pyrazolopyrimidine Undisclosed N/A 200–202

Q & A

Q. What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Functional group activation : Chlorophenoxy acetyl groups are introduced via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Cyclization : Tetrahydroquinoline rings are formed using acid catalysis (e.g., HCl in ethanol) .
  • Amide coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate acetamide bond formation . Optimization requires precise control of temperature, solvent polarity, and catalyst loading. Reaction progress is monitored via TLC and HPLC, with yields typically ranging from 45–65% after column chromatography .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, tetrahydroquinoline carbonyl at δ 168–170 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 429.12) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural characterization?

Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish overlapping signals .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous spatial confirmation .

Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties in preclinical studies?

  • Lipophilicity (LogP) : Measured via shake-flask (octanol/water) or computational tools (e.g., MarvinSuite) to predict membrane permeability .
  • Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation (e.g., t1/2 > 2 hours indicates suitability for oral administration) .
  • Plasma protein binding : Equilibrium dialysis evaluates unbound fraction (Fu > 5% correlates with bioavailability) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • 4-Chlorophenoxy vs. 4-fluorophenoxy : Chlorine enhances lipophilicity and target binding (e.g., IC50 reduced from 12 µM to 4.5 µM in kinase inhibition assays) .
  • Ethyl vs. methyl substituents on tetrahydroquinoline : Bulkier groups (ethyl) improve metabolic stability but may reduce solubility .
  • Acetamide linker length : Shorter chains (e.g., –CH2– vs. –CH2CH2–) decrease off-target interactions in receptor selectivity studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Assay standardization : Validate protocols (e.g., cell line viability assays using MTT vs. resazurin) to minimize variability .
  • Dose-response curves : Compare EC50/IC50 values under consistent conditions (e.g., serum-free media, 48-hour exposure) .
  • Structural analogs : Benchmark against compounds with known mechanisms (e.g., COX-2 inhibitors for anti-inflammatory activity) to contextualize results .

Computational & Mechanistic Insights

Q. What in silico approaches predict binding modes and toxicity profiles?

  • Molecular docking (AutoDock Vina) : Simulates interactions with targets (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17) .
  • ADMET prediction (SwissADME) : Flags hepatotoxicity risks (e.g., CYP3A4 inhibition) and prioritizes derivatives for synthesis .
  • MD simulations (GROMACS) : Models ligand-receptor stability over 100 ns to assess binding kinetics .

Comparative Analysis of Structural Analogs

Compound ModificationBiological Impact (vs. Parent)Reference
4-Fluorophenoxy substitutionImproved CNS penetration (LogBB +0.3)
Quinoline → Isoquinoline coreReduced cytotoxicity (HeLa CC50 ↑2x)
Ethylsulfonyl acetamide linkerEnhanced solubility (PBS: 1.2 mg/mL)

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